molecular formula C13H20N5O7P B12907891 N-{[Bis(hydroxymethyl)phosphanyl]methyl}guanosine CAS No. 61893-80-9

N-{[Bis(hydroxymethyl)phosphanyl]methyl}guanosine

Cat. No.: B12907891
CAS No.: 61893-80-9
M. Wt: 389.30 g/mol
InChI Key: YXCGFIKWBGOQST-WOUKDFQISA-N
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Description

2-(((Bis(hydroxymethyl)phosphino)methyl)amino)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, a phosphino group, and a purine base. Its unique configuration makes it a subject of interest in both synthetic chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Bis(hydroxymethyl)phosphino)methyl)amino)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one involves multiple steps, starting from readily available precursors. The process typically includes the protection of hydroxyl groups, formation of the phosphino group, and subsequent coupling with the purine base. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated systems to manage the complex reaction sequences. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-(((Bis(hydroxymethyl)phosphino)methyl)amino)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the phosphino group or the purine base.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

2-(((Bis(hydroxymethyl)phosphino)methyl)amino)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential role in cellular processes and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 2-(((Bis(hydroxymethyl)phosphino)methyl)amino)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s phosphino group can interact with metal ions, influencing enzymatic activities and cellular processes. Additionally, its purine base can mimic natural nucleotides, potentially interfering with DNA and RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: Shares the purine base structure but lacks the phosphino group and additional hydroxyl groups.

    Guanosine: Another purine nucleoside with a different functional group arrangement.

    2-Amino-9-(β-D-ribofuranosyl)purine: Similar in structure but with different substituents on the purine base.

Uniqueness

The uniqueness of 2-(((Bis(hydroxymethyl)phosphino)methyl)amino)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one lies in its combination of a phosphino group with a purine base and multiple hydroxyl groups. This unique configuration provides distinct chemical reactivity and potential biological activities not found in similar compounds.

Properties

CAS No.

61893-80-9

Molecular Formula

C13H20N5O7P

Molecular Weight

389.30 g/mol

IUPAC Name

2-[bis(hydroxymethyl)phosphanylmethylamino]-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C13H20N5O7P/c19-1-6-8(22)9(23)12(25-6)18-2-14-7-10(18)16-13(17-11(7)24)15-3-26(4-20)5-21/h2,6,8-9,12,19-23H,1,3-5H2,(H2,15,16,17,24)/t6-,8-,9-,12-/m1/s1

InChI Key

YXCGFIKWBGOQST-WOUKDFQISA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)NCP(CO)CO

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)NCP(CO)CO

Origin of Product

United States

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